molecular formula C18H32ClN3O3 B13750311 5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride CAS No. 110459-52-4

5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride

Cat. No.: B13750311
CAS No.: 110459-52-4
M. Wt: 373.9 g/mol
InChI Key: XNJKINGTRXXUEL-UHFFFAOYSA-N
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Description

5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride is a derivative of barbituric acid, a compound known for its central nervous system depressant properties This compound is characterized by the presence of a heptyl group and a piperidinoethyl group attached to the barbituric acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride typically involves the following steps:

    Formation of the Barbituric Acid Core: Barbituric acid is synthesized by the condensation of urea with malonic acid or its derivatives.

    Introduction of the Heptyl Group: The heptyl group is introduced through alkylation reactions, where heptyl halides react with the barbituric acid core under basic conditions.

    Attachment of the Piperidinoethyl Group: The piperidinoethyl group is introduced via nucleophilic substitution reactions, where piperidine reacts with an appropriate ethyl halide derivative of the barbituric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the piperidinoethyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted barbituric acid derivatives.

Scientific Research Applications

5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a sedative or anticonvulsant.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride involves its interaction with central nervous system receptors. It acts as a nonselective central nervous system depressant by promoting the binding to inhibitory gamma-aminobutyric acid (GABA) subtype receptors and modulating chloride currents through receptor channels. This results in increased synaptic inhibition and reduced neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: A long-acting barbiturate used as an anticonvulsant and sedative.

    Butalbital: A barbiturate used for its sedative and analgesic properties.

    Pentobarbital: A short-acting barbiturate used for anesthesia and euthanasia.

Uniqueness

5-Heptyl-5-(2-piperidinoethyl)barbituric acid hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the heptyl and piperidinoethyl groups enhances its lipophilicity and receptor binding affinity, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

110459-52-4

Molecular Formula

C18H32ClN3O3

Molecular Weight

373.9 g/mol

IUPAC Name

5-heptyl-5-(2-piperidin-1-ium-1-ylethyl)-1,3-diazinane-2,4,6-trione;chloride

InChI

InChI=1S/C18H31N3O3.ClH/c1-2-3-4-5-7-10-18(11-14-21-12-8-6-9-13-21)15(22)19-17(24)20-16(18)23;/h2-14H2,1H3,(H2,19,20,22,23,24);1H

InChI Key

XNJKINGTRXXUEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1(C(=O)NC(=O)NC1=O)CC[NH+]2CCCCC2.[Cl-]

Origin of Product

United States

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